molecular formula C18H17Cl2NO5S B15013356 Diethyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B15013356
M. Wt: 430.3 g/mol
InChI Key: IDKHPBCXFAAGAY-UHFFFAOYSA-N
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Description

2,4-DIETHYL 5-(2,4-DICHLOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes ethyl, dichlorobenzamido, and methyl groups attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-(2,4-DICHLOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Introduction of the Ethyl Groups: Ethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a strong base.

    Attachment of the Dichlorobenzamido Group: This step involves the reaction of the thiophene derivative with 2,4-dichlorobenzoyl chloride in the presence of a base to form the amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-(2,4-DICHLOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting amide groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamido group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,4-DIETHYL 5-(2,4-DICHLOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-(2,4-DICHLOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the dichlorobenzamido group suggests potential interactions with proteins through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DIETHYL 5-(2,4-DICHLOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
  • 2,4-DIETHYL 5-(2,4-DICHLOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLIC ACID
  • 2,4-DIETHYL 5-(2,4-DICHLOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLIC ANHYDRIDE

Uniqueness

The uniqueness of 2,4-DIETHYL 5-(2,4-DICHLOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE lies in its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both ethyl and dichlorobenzamido groups enhances its potential for diverse applications compared to other similar compounds.

Properties

Molecular Formula

C18H17Cl2NO5S

Molecular Weight

430.3 g/mol

IUPAC Name

diethyl 5-[(2,4-dichlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C18H17Cl2NO5S/c1-4-25-17(23)13-9(3)14(18(24)26-5-2)27-16(13)21-15(22)11-7-6-10(19)8-12(11)20/h6-8H,4-5H2,1-3H3,(H,21,22)

InChI Key

IDKHPBCXFAAGAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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